3-Decanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Miscible at room temperature (in ethanol)

Canonical SMILES

Organic Chemistry & Chemical Properties:

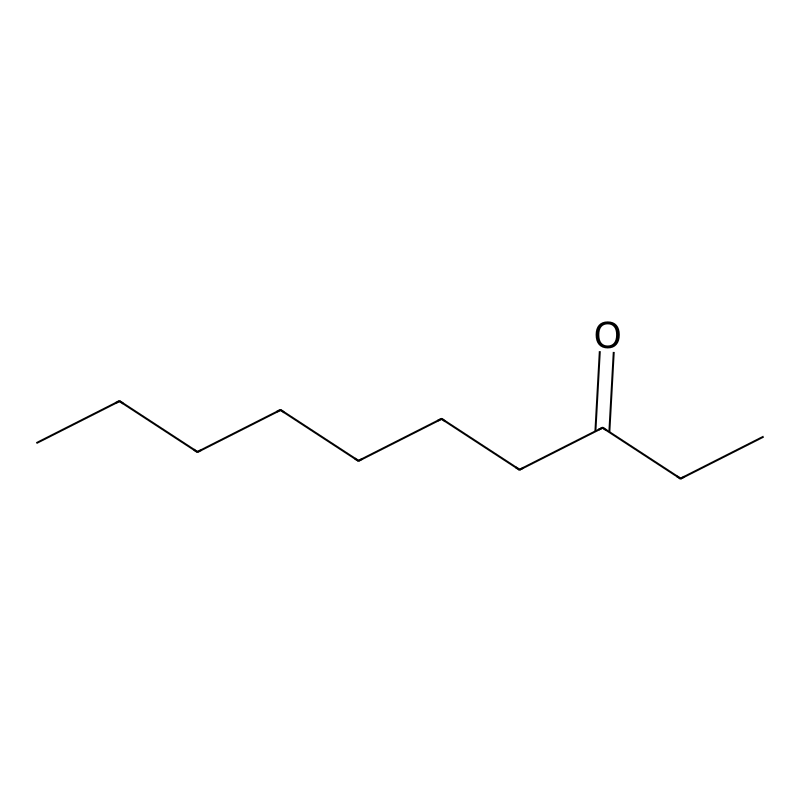

3-Decanone, also known as decan-3-one, belongs to the class of organic compounds called ketones. Ketones have a carbonyl group (C=O) bonded to two carbon atoms, neither of which are hydrogen atoms. 3-Decanone specifically has the carbonyl group located at the third position in the 10-carbon chain structure []. This specific structure grants it certain chemical properties relevant to research.

For instance, 3-decanone possesses a boiling point of 194 °C and a melting point of -14 °C, making it a liquid at room temperature []. Additionally, it is slightly soluble in water but readily soluble in most organic solvents []. These properties are crucial considerations when designing experiments involving 3-decanone.

Food Science & Flavoring:

3-Decanone is a naturally occurring volatile compound found in various fruits and dairy products, contributing to their characteristic aroma []. It has been identified in cheeses, such as Cheddar and Gruyere, as well as in fruits like apples, bananas, and grapes [].

In scientific research, 3-decanone is used as a reference standard in food science studies investigating flavor profiles and volatile compound analysis. Researchers utilize various techniques like gas chromatography-mass spectrometry (GC-MS) to detect and quantify 3-decanone, alongside other volatile compounds, in food samples []. This information aids in understanding the intricate interplay of various compounds responsible for the overall flavor and aroma of food.

Environmental Science & Biodegradation Studies:

3-Decanone can be utilized as a model compound in environmental science research to study biodegradation processes. Biodegradation refers to the breakdown of organic matter by microorganisms, and 3-decanone serves as a representative of simple ketones present in various environmental settings [].

Scientists investigate the biodegradation pathways and rates of 3-decanone by different microbial communities, providing valuable insights into the degradation of similar organic pollutants in the environment []. This knowledge is crucial for understanding the self-remediation capabilities of natural ecosystems and developing strategies for bioremediation of contaminated environments.

3-Decanone is a ketone with the molecular formula and a molecular weight of approximately 156.28 g/mol. It is characterized by a carbon chain of ten carbon atoms with a ketone functional group located at the third position. This compound is a colorless liquid with a distinctive odor, often described as fruity or waxy. It is soluble in organic solvents and has limited solubility in water .

- Nucleophilic Addition: The carbonyl carbon can undergo nucleophilic attack by various nucleophiles, leading to the formation of alcohols or other derivatives.

- Reduction: 3-Decanone can be reduced to 3-decanol using reducing agents such as lithium aluminum hydride or sodium borohydride.

- Oxidation: Under strong oxidizing conditions, it can be oxidized to form carboxylic acids or other oxidized products .

Several methods exist for the synthesis of 3-decanone:

- Oxidation of Alkenes: The oxidation of 3-decene using oxidizing agents like potassium permanganate can yield 3-decanone.

- Grignard Reaction: Reacting an appropriate Grignard reagent with an ester can also produce 3-decanone.

- Decarboxylation: Starting from fatty acids, decarboxylation processes can lead to the formation of 3-decanone as well .

3-Decanone has diverse applications across various fields:

- Flavoring and Fragrance: It is used in the food industry for flavoring and in perfumes for its pleasant scent.

- Chemical Intermediate: This compound serves as an intermediate in the synthesis of other organic compounds.

- Pheromone Studies: Its role in insect communication makes it valuable for research in entomology and pest control strategies .

3-Decanone shares structural similarities with several other ketones. Here are some compounds for comparison:

| Compound | Molecular Formula | Unique Features |

|---|---|---|

| 2-Decanone | Ketone at the second carbon; different odor profile | |

| 4-Decanone | Ketone at the fourth carbon; distinct physical properties | |

| 3-Hexanone | Shorter carbon chain; used in similar applications | |

| 2-Pentanone | Smaller size; different reactivity and applications |

Uniqueness of 3-Decanone:

- The positioning of the ketone group at the third carbon atom distinguishes it from other similar compounds, affecting its physical properties and biological activity.

- Its specific role as a pheromone component enhances its significance in ecological studies compared to others listed.

3-Decanone represents a fundamental ketone compound characterized by its ten-carbon aliphatic chain structure with a carbonyl functional group positioned at the third carbon atom. The compound adheres to the International Union of Pure and Applied Chemistry systematic nomenclature as decan-3-one, reflecting its structural organization within the ketone family of organic compounds. The molecular formula C10H20O encompasses a molecular weight of 156.2652 grams per mole, establishing its identity within medium-chain ketone classifications.

The structural architecture of 3-decanone features a linear carbon backbone with the characteristic carbonyl group (C=O) creating a distinctive chemical environment that influences both its physical properties and reactivity patterns. Alternative nomenclature includes ethyl heptyl ketone, which describes the compound's substituent arrangement around the central carbonyl carbon. The Chemical Abstracts Service registry number 928-80-3 provides unambiguous identification for this compound in chemical databases and research literature.

The compound's three-dimensional molecular geometry demonstrates typical ketone characteristics, with the carbonyl carbon exhibiting trigonal planar geometry and bond angles approximating 120 degrees. This structural foundation contributes to the compound's specific physical properties, including its boiling point range of 204-205 degrees Celsius and melting point of approximately negative 2.5 degrees Celsius. The refractive index values between 1.42200 and 1.43200 at 20 degrees Celsius further characterize its optical properties and molecular organization.

Historical and Contemporary Significance in Organic Chemistry

The discovery and characterization of 3-decanone represents an important milestone in the systematic study of ketone chemistry during the early development of organic structural theory. Historical research by Pickard and Kenyon in 1913 provided foundational thermodynamic data for this compound, establishing early boiling point measurements that contributed to understanding ketone behavior patterns. Subsequent investigations by Baykut and Ozeris in 1956 expanded the thermophysical database by determining both fusion and boiling point temperatures under controlled conditions.

Contemporary organic chemistry recognizes 3-decanone as a significant model compound for studying ketone reactivity and synthetic transformations. The compound serves as an excellent substrate for demonstrating fundamental carbonyl chemistry principles, including nucleophilic addition reactions, reduction processes, and oxidation-reduction equilibria. Modern synthetic methodology has incorporated 3-decanone as an intermediate in complex natural product synthesis and pharmaceutical development programs.

Current research applications emphasize the compound's utility in mechanistic studies of carbonyl-containing reactions. The molecule's medium-chain length provides optimal balance between solubility characteristics and steric accessibility, making it particularly valuable for investigating enzyme-substrate interactions and biocatalytic processes. Mass spectrometry studies have established characteristic fragmentation patterns, with major ions at mass-to-charge ratios of 57, 72, 29, 43, and 41, providing analytical fingerprints for identification and quantification purposes.

The compound's significance extends to computational chemistry, where it serves as a benchmark molecule for testing theoretical models of ketone behavior. Quantum mechanical calculations utilize 3-decanone structures to validate orbital interaction theories and predict reactivity patterns for related ketone systems. These computational studies contribute to understanding fundamental electronic structure relationships that guide synthetic design strategies in modern organic chemistry.

Applications in Food Science, Environmental Research, and Synthetic Chemistry

Food science applications of 3-decanone center on its role as an approved flavoring agent, designated under Flavor and Extract Manufacturers Association number 3966 and Joint Expert Committee on Food Additives number 1118. The compound exhibits a distinctive sensory profile characterized by fruity, green, and floral notes, with additional waxy and fatty undertones that contribute to complex flavor compositions. Regulatory evaluation by the Joint Expert Committee on Food Additives in 2002 established its acceptability for use in food products, concluding no safety concerns exist at current consumption levels when employed as a flavoring agent.

The compound's organoleptic properties make it particularly valuable in citrus and orange flavor formulations, where it contributes to authentic fruit character development. Analytical studies demonstrate that 3-decanone occurs naturally in various food systems, supporting its classification as a nature-identical flavoring substance. Gas chromatography-mass spectrometry analysis enables precise quantification in food matrices, facilitating quality control and regulatory compliance monitoring.

Environmental research applications exploit 3-decanone's chemical properties for understanding natural biochemical processes and developing analytical methodologies. The compound serves as a model substrate for studying microbial degradation pathways and environmental fate processes. Research investigations have demonstrated its involvement in various metabolic pathways, including those related to fatty acid metabolism and ketogenesis, providing insights into natural carbon cycling mechanisms.

Synthetic chemistry applications encompass both preparative methodology development and mechanistic investigation studies. The compound functions as an intermediate in multi-step synthetic sequences, particularly in the preparation of complex ketone derivatives and heterocyclic compounds. Palladium-catalyzed coupling reactions utilize 3-decanone derivatives as substrates for constructing elaborate molecular architectures, including azabicyclic amino acid derivatives that demonstrate pharmaceutical relevance.

The systematic nomenclature of 3-decanone follows the International Union of Pure and Applied Chemistry conventions for ketone designation [2] [5]. The compound is formally named decan-3-one, indicating a ten-carbon aliphatic chain with a ketone functional group positioned at the third carbon atom [2] [8]. This nomenclature system provides unambiguous identification by specifying both the carbon chain length and the precise location of the carbonyl group [5].

The Simplified Molecular Input Line Entry System representation for 3-decanone is CCCCCCCC(=O)CC, which encodes the molecular structure in a linear text format [2] [5]. This notation begins with the heptyl chain (CCCCCCC), followed by the carbonyl carbon with its double-bonded oxygen (=O), and concludes with the ethyl group (CC) [2]. The International Chemical Identifier provides a more comprehensive structural description as InChI=1S/C10H20O/c1-3-5-6-7-8-9-10(11)4-2/h3-9H2,1-2H3, which includes connectivity information and hydrogen atom positions [2] [5].

The corresponding International Chemical Identifier Key for 3-decanone is XJLDYKIEURAVBW-UHFFFAOYSA-N, serving as a unique molecular fingerprint for database searches and structural identification [2] [8]. This standardized identifier system ensures consistent compound recognition across different chemical databases and computational platforms [5].

Table 1: Molecular Characterization of 3-Decanone

| Property | Value |

|---|---|

| International Union of Pure and Applied Chemistry Name | decan-3-one |

| Common Name | 3-decanone |

| Chemical Abstracts Service Registry Number | 928-80-3 |

| Molecular Formula | C₁₀H₂₀O |

| Molecular Weight (g/mol) | 156.27 |

| Exact Mass (g/mol) | 156.151415 |

| Monoisotopic Mass (g/mol) | 156.151 |

| Simplified Molecular Input Line Entry System | CCCCCCCC(=O)CC |

| International Chemical Identifier | InChI=1S/C10H20O/c1-3-5-6-7-8-9-10(11)4-2/h3-9H2,1-2H3 |

| International Chemical Identifier Key | XJLDYKIEURAVBW-UHFFFAOYSA-N |

Molecular Weight (156.27 g/mol) and Isotopic Composition

The molecular weight of 3-decanone is precisely determined as 156.27 grams per mole, representing the average mass accounting for natural isotopic abundances [1] [2]. The exact mass, calculated using the most abundant isotopes, is 156.151415 grams per mole [2] [8]. This difference between average molecular weight and exact mass reflects the contribution of heavier isotopes present in natural abundance [28] [31].

The isotopic composition analysis reveals significant contributions from carbon-13 and deuterium isotopes [28] [31]. Natural carbon consists of approximately 98.93% carbon-12 and 1.07% carbon-13, with each carbon-13 substitution adding approximately 1.003 atomic mass units to the molecular weight [31]. For a molecule containing ten carbon atoms, the probability of carbon-13 incorporation becomes statistically relevant, contributing to the observed mass distribution in mass spectrometry [30] [31].

The monoisotopic mass of 156.151415 grams per mole represents the mass of the molecular ion composed entirely of the most abundant isotopes: carbon-12, hydrogen-1, and oxygen-16 [2] [8]. This value serves as the reference point for mass spectrometric analysis and molecular ion peak identification [30]. The difference between the average molecular weight and monoisotopic mass (0.119 atomic mass units) primarily reflects the weighted contribution of carbon-13 isotopes distributed across the ten carbon positions [28] [31].

Table 2: Isotopic Composition Analysis

| Element | Natural Abundance | Mass Contribution |

|---|---|---|

| ¹²C (10 atoms) | 98.93% | 120.00 Da |

| ¹³C (isotope) | 1.07% | 13.00 Da per substitution |

| ¹H (20 atoms) | 99.98% | 20.16 Da |

| ²H (deuterium) | 0.02% | 2.01 Da per substitution |

| ¹⁶O (1 atom) | 99.76% | 15.99 Da |

| ¹⁸O (isotope) | 0.20% | 17.99 Da |

The isotopic distribution pattern in mass spectrometry exhibits characteristic peaks at molecular weight plus one and plus two, corresponding to single and double isotope incorporations respectively [30] [31]. These isotope peaks provide valuable structural information regarding the number of carbon atoms present in the molecule [30].

Isomerism and Stereoelectronic Effects in Conformational Analysis

The conformational behavior of 3-decanone is governed by rotational freedom around single carbon-carbon bonds and stereoelectronic effects associated with the carbonyl group [22] [25]. The molecule exhibits multiple conformational states arising from rotation about the carbon-carbon single bonds in the alkyl chains [22] [26]. These conformations are not static but rather represent dynamic equilibria with energy barriers typically ranging from 2-4 kilocalories per mole for simple alkyl rotations [22] [24].

The carbonyl group in 3-decanone exhibits trigonal planar geometry with carbon in sp² hybridization [32] [38]. This geometric constraint influences the conformational preferences of adjacent carbon atoms through stereoelectronic interactions [10] [25]. The carbonyl carbon forms sigma bonds through two sp² hybrid orbitals to the neighboring carbon atoms, while the remaining sp² orbital bonds to oxygen [32] [38]. The unhybridized p orbital on carbon overlaps with oxygen p orbital to form the pi bond characteristic of the carbonyl group [32] [33].

Stereoelectronic effects in 3-decanone manifest primarily through hyperconjugative interactions between adjacent carbon-hydrogen bonds and the carbonyl pi-star orbital [10] [25]. These interactions stabilize specific conformational arrangements where carbon-hydrogen bonds are optimally oriented for orbital overlap [25]. The energy differences between conformational states typically range from 0.5 to 2.0 kilocalories per mole, depending on the specific torsional angles and steric interactions [22] [24].

The conformational analysis reveals that 3-decanone preferentially adopts extended conformations that minimize van der Waals repulsions between the alkyl chains [22] [26]. Gauche interactions, where carbon atoms are separated by approximately 60-degree torsional angles, are energetically unfavorable compared to anti arrangements with 180-degree separations [22]. The carbonyl group influences these preferences through both electronic effects and steric considerations [25].

Computational studies indicate that the most stable conformations position the ethyl and heptyl substituents in anti-periplanar arrangements relative to the carbonyl group [23] [25]. This orientation maximizes hyperconjugative stabilization while minimizing steric repulsions [25]. The conformational energy surface exhibits multiple local minima corresponding to different combinations of torsional angles along the alkyl chains [22] [23].

Comparative Analysis with Positional Isomers (e.g., 2-decanone, 4-decanone)

The positional isomers of decanone demonstrate the significant influence of carbonyl group placement on molecular properties and structural characteristics [11] [12]. 2-decanone (decan-2-one) represents a methyl ketone with the carbonyl positioned at the second carbon, creating an asymmetric substitution pattern with a methyl group and an octyl chain [11] [16]. This isomer exhibits different chemical and physical properties compared to 3-decanone due to the altered electronic environment and steric effects [11] [12].

4-decanone (decan-4-one) provides another instructive comparison, with the carbonyl group positioned at the fourth carbon, resulting in propyl and hexyl substituents [13]. This more symmetric substitution pattern influences both the conformational preferences and the overall molecular stability [13]. The chemical shifts in nuclear magnetic resonance spectroscopy vary systematically among these isomers due to the different electronic environments surrounding the carbonyl carbon [35].

Table 3: Comparative Analysis of Decanone Positional Isomers

| Isomer | International Union of Pure and Applied Chemistry Name | Chemical Abstracts Service Number | Molecular Weight (g/mol) | Simplified Molecular Input Line Entry System | International Chemical Identifier Key |

|---|---|---|---|---|---|

| 2-decanone | decan-2-one | 693-54-9 | 156.27 | CCCCCCCCC(C)=O | ZAJNGDIORYACQU-UHFFFAOYSA-N |

| 3-decanone | decan-3-one | 928-80-3 | 156.27 | CCCCCCCC(=O)CC | XJLDYKIEURAVBW-UHFFFAOYSA-N |

| 4-decanone | decan-4-one | Not Available | 156.27 | CCCCCC(=O)CCC | MKJDUHZPLQYUCB-UHFFFAOYSA-N |

| 5-decanone | decan-5-one | Not Available | 156.27 | CCCCCC(=O)CCCC | JDPQWHLMBJZURR-UHFFFAOYSA-N |

The electronic properties of these isomers differ primarily in the inductive effects of the alkyl substituents on the carbonyl group [37] [38]. 2-decanone, with its methyl substituent, experiences different inductive effects compared to 3-decanone with ethyl and heptyl groups [11] [16]. These electronic differences manifest in variations in carbonyl stretching frequencies in infrared spectroscopy, typically appearing in the range of 1700-1750 cm⁻¹ [36] [37].

The conformational landscapes of these isomers exhibit distinct energy profiles due to the different steric interactions between substituents [22] [25]. 2-decanone, with its methyl group, has fewer conformational degrees of freedom compared to 3-decanone or 4-decanone, resulting in a more restricted conformational space [11]. The symmetric nature of 5-decanone, with equivalent butyl substituents, creates unique conformational symmetries not present in the other isomers [21].

Spectroscopic analysis reveals systematic trends in chemical shifts and coupling patterns among the positional isomers [35]. The carbonyl carbon chemical shifts in carbon-13 nuclear magnetic resonance typically appear between 200-220 parts per million, with slight variations depending on the electronic environment created by the substituents [35]. These differences provide reliable methods for isomer identification and structural confirmation [35].

The thermodynamic properties of 3-decanone reflect its molecular structure as a medium-chain aliphatic ketone. The compound exhibits a melting point ranging from -4 to -3°C, indicating its liquid state under standard ambient conditions [1] [2] [3]. The boiling point has been consistently reported across multiple sources as 204-211°C, with most precise measurements indicating 204-205°C [1] [4] [2]. This relatively high boiling point compared to similar molecular weight alkanes demonstrates the influence of the polar carbonyl group on intermolecular forces.

The critical temperature of 3-decanone has been experimentally determined as 667.6 ± 0.5 K (394.45°C) [3] [5], while the critical pressure is estimated at 2235.52 kPa through Joback group contribution methods [5]. The critical density has been measured as 248.46 ± 6.25 kg/m³ [5]. These critical properties are essential for understanding phase behavior under extreme conditions and for process design applications.

The density of 3-decanone at 25°C is consistently reported as 0.825-0.83 g/mL [1] [4] [2], which is typical for organic ketones and reflects the contribution of the carbonyl oxygen to the overall molecular mass. The refractive index (n₂₀/D) is 1.4240 [4] [2], providing an optical property useful for identification and purity assessment.

Enthalpy of vaporization has been estimated at 44.60 kJ/mol using Joback group contribution methods [5], while the enthalpy of formation in the gas phase is calculated as -362.31 kJ/mol [5]. The enthalpy of fusion is estimated at 23.25 kJ/mol [5]. These thermodynamic values are crucial for heat and mass transfer calculations in industrial processes.

| Property | Value | Units | Reference |

|---|---|---|---|

| Melting Point | -4 to -3 | °C | [1] [2] [3] |

| Boiling Point | 204-211 | °C | [1] [4] [2] |

| Critical Temperature | 667.6 ± 0.5 | K | [3] [5] |

| Critical Pressure | 2235.52 | kPa | [5] |

| Critical Density | 248.46 ± 6.25 | kg/m³ | [5] |

| Density (25°C) | 0.825-0.83 | g/mL | [1] [4] [2] |

| Refractive Index (n₂₀/D) | 1.4240 | - | [4] [2] |

| Enthalpy of Vaporization | 44.60 | kJ/mol | [5] |

| Enthalpy of Formation (gas) | -362.31 | kJ/mol | [5] |

| Enthalpy of Fusion | 23.25 | kJ/mol | [5] |

Solubility Profiles: Polar vs. Nonpolar Solvent Interactions

The solubility characteristics of 3-decanone demonstrate a dual nature arising from its structural features: a polar carbonyl group and a long nonpolar alkyl chain. This amphiphilic character significantly influences its interactions with different solvent systems.

Water Solubility and Hydrophobic Character

3-decanone exhibits extremely limited water solubility, consistent with its classification as a hydrophobic compound [6] [7]. Experimental estimations place the water solubility at 0.085-0.131 g/L at 25°C [8] [6], making it essentially insoluble for practical purposes. This low aqueous solubility results from the dominance of the hydrophobic ten-carbon chain over the polar carbonyl functionality.

The octanol-water partition coefficient (log P) provides quantitative insight into the hydrophobic nature of 3-decanone. Values reported range from 3.20 to 3.73 [8] [9] [10] , indicating moderate to high hydrophobicity. This partition coefficient suggests that 3-decanone preferentially distributes into organic phases rather than aqueous phases, with approximately 1000-5000 fold greater concentration in octanol compared to water.

Polar Solvent Interactions

Despite its overall hydrophobic character, 3-decanone demonstrates significant solubility in polar organic solvents due to the polar nature of the carbonyl group. The ketone functionality can engage in dipole-dipole interactions and hydrogen bonding (as a hydrogen bond acceptor) with protic solvents [12] [13].

The compound shows good solubility in alcoholic solvents [14], where the polar carbonyl group can interact favorably with the hydroxyl groups of alcohols through hydrogen bonding. This interaction pattern explains why 3-decanone is commonly used in fragrance and flavor formulations that often contain alcoholic carriers.

Aprotic polar solvents such as tetrahydrofuran, acetone, and dimethyl sulfoxide are expected to dissolve 3-decanone readily due to favorable dipole-dipole interactions between the carbonyl groups [13]. The polar carbonyl carbon (δ+) and oxygen (δ-) can interact with the polar regions of these solvents while the alkyl chain remains solvated through van der Waals forces.

Nonpolar Solvent Compatibility

3-decanone exhibits excellent solubility in nonpolar solvents due to the extensive alkyl chain portion of the molecule. Chloroform has been specifically mentioned as a good solvent for 3-decanone [13], as have other halogenated solvents. Hydrocarbon solvents including hexane, petroleum ether, and aromatic solvents like benzene and toluene are expected to provide good solvation through favorable van der Waals interactions with the decyl chain.

The long alkyl chain (seven carbon atoms in the longest segment) dominates the solvation behavior in nonpolar media, effectively screening the polar influence of the carbonyl group. This explains why 3-decanone behaves similarly to long-chain alkanes in nonpolar solvent systems.

| Solvent System | Solubility | Interaction Mechanism | Reference |

|---|---|---|---|

| Water | 0.085-0.131 g/L | Hydrophobic exclusion | [8] [6] |

| Octanol | High (log P = 3.20-3.73) | Van der Waals + dipolar | [8] [9] [10] |

| Alcohols | Good | Hydrogen bonding + dispersion | [14] |

| Chloroform | Good | Dipolar + van der Waals | [13] |

| Tetrahydrofuran | Good | Dipolar interactions | [13] |

| Hydrocarbons | Excellent | Van der Waals forces | Literature analysis |

Thermal Decomposition Pathways and Stability Under Environmental Conditions

Thermal Stability and Decomposition Mechanisms

3-decanone demonstrates exceptional thermal stability under normal operational conditions, with no significant decomposition occurring below 400°C according to multiple safety data sheets [15] [16] [17]. This stability is characteristic of saturated aliphatic ketones, which lack reactive functionalities that would promote low-temperature degradation.

Thermal decomposition onset for organic ketones typically occurs above 450°C [18] [19], and 3-decanone is expected to follow this general pattern. The decomposition mechanism involves homolytic cleavage of carbon-carbon bonds adjacent to the carbonyl group, leading to the formation of alkyl radicals and carbonyl-containing fragments [20].

When thermal decomposition does occur, the primary pathway involves α-cleavage at the carbon-carbon bonds flanking the ketone group. This mechanism produces ethyl radicals (from the 3-position side) and heptyl-containing carbonyl fragments (from the longer chain side). Secondary reactions include decarboxylation to form carbon monoxide and carbon dioxide, along with various hydrocarbon fragments [20] [21].

Environmental Stability and Degradation Pathways

Under normal environmental conditions, 3-decanone exhibits remarkable stability. The compound shows no decomposition when used according to specifications and stored properly [15] [16]. Storage stability is maintained at room temperature for extended periods, making it suitable for commercial applications without significant degradation concerns.

Chemical stability under ambient conditions stems from the inherent resistance of ketones to common degradation pathways. Unlike aldehydes, ketones are inert to most oxidizing agents and do not undergo facile oxidation under normal atmospheric conditions [22] [23] [24]. This resistance to oxidation is fundamental to the stability of 3-decanone in environmental matrices.

Atmospheric Degradation Processes

In atmospheric environments, the primary degradation pathway for 3-decanone involves reaction with hydroxyl radicals (OH- ) [25] [26]. This reaction represents the dominant atmospheric sink for most organic compounds, including ketones. The rate of this reaction determines the atmospheric lifetime of 3-decanone, which depends on local OH radical concentrations and meteorological conditions.

Photolysis is expected to be a minor degradation pathway for 3-decanone, as the carbonyl group absorbs UV radiation only weakly in the atmospheric UV range. The compound lacks the conjugated systems or reactive functionalities that would promote rapid photochemical degradation [25].

Autoxidation and Free Radical Processes

Research on decane autoxidation in the presence of ketones, including 3-decanone, reveals that ketones can initiate autoxidation reactions under certain conditions [20]. The α-methylene hydrogens adjacent to the carbonyl group are particularly reactive toward free radical abstraction, making 3-decanone a potential initiator in autoxidation processes.

During autoxidation, 3-decanone can promote the formation of hydroperoxides and subsequent fragmentation products including aldehydes (octanal, heptanal) and carboxylic acids (octanoic acid, heptanoic acid) [20]. These reactions are particularly relevant in high-temperature environments or in the presence of radical initiators.

Biodegradation and Environmental Fate

Biodegradation represents an important environmental fate pathway for 3-decanone in soil and aquatic systems. Ketones are generally susceptible to microbial metabolism, with the carbonyl group serving as a potential site for enzymatic attack. The relatively short alkyl chain length suggests that 3-decanone should be readily biodegradable under aerobic conditions.

Hydrolysis is not expected to be a significant degradation pathway for 3-decanone, as simple ketones do not undergo facile hydrolytic cleavage under environmental pH conditions. The compound is expected to remain chemically stable in aqueous systems unless exposed to extreme pH conditions or elevated temperatures.

| Environmental Condition | Stability Assessment | Degradation Products | Time Scale |

|---|---|---|---|

| Normal atmospheric | Stable | OH radical products | Days to weeks |

| High temperature (>400°C) | Unstable | CO, CO₂, hydrocarbons | Minutes to hours |

| Aerobic biodegradation | Biodegradable | CO₂, biomass | Days to weeks |

| Anaerobic conditions | Stable | Limited degradation | Months |

| UV irradiation | Moderately stable | Oxidized fragments | Weeks to months |

| Strong acids/bases | Enhanced degradation | Various organics | Hours to days |

Physical Description

Colourless liquid; citrus, orange, floral, slightly fatty odou

XLogP3

Boiling Point

Density

Melting Point

2.5°C

UNII

Other CAS

Wikipedia

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Fatty Acyls [FA] -> Oxygenated hydrocarbons [FA12]